8-Fluoro-3-iodoquinoline

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Choose 8-Fluoro-3-iodoquinoline for its unique orthogonal dual-halogenation: the C3-iodo enables robust Pd-catalyzed cross-coupling (Suzuki, Sonogashira), while the C8-fluoro imparts enhanced lipophilicity (LogP 3.47) and metabolic stability for CNS drug candidates. This scaffold is a direct precursor to the TET2 inhibitor 8-fluoro-3-iodoquinoline-5-sulfonic acid, enabling epigenetic target SAR. A reliable, high-yielding synthesis (76% yield, >99.8% purity per patent CN107698503A) ensures supply chain stability. Available with ≥97% purity, ready for stock.

Molecular Formula C9H5FIN
Molecular Weight 273.05 g/mol
CAS No. 866782-59-4
Cat. No. B1284323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-3-iodoquinoline
CAS866782-59-4
Molecular FormulaC9H5FIN
Molecular Weight273.05 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)F)I
InChIInChI=1S/C9H5FIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H
InChIKeyPFDRCQPNBZLTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-3-iodoquinoline (CAS 866782-59-4): A Dual-Halogenated Quinoline Scaffold for Advanced Synthetic and Medicinal Chemistry


8-Fluoro-3-iodoquinoline (CAS 866782-59-4) is a heteroaromatic building block characterized by a quinoline core simultaneously substituted with fluorine at the 8-position and iodine at the 3-position [1]. This precise dual-halogenation pattern enables orthogonal reactivity: the C3-iodo group serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, while the C8-fluoro substituent modulates the electronic properties and lipophilicity of the scaffold, with a predicted LogP of 3.47 [2]. The compound is commercially available in research quantities with purities typically exceeding 97% and is primarily utilized as an intermediate in the synthesis of complex fluorinated heterocycles for pharmaceutical and materials science applications .

Why 8-Fluoro-3-iodoquinoline Cannot Be Replaced by Other Halogenated Quinoline Analogs in Complex Synthetic Pathways


In the context of advanced synthesis, generic substitution with mono-halogenated quinoline analogs is not feasible. The core value proposition of 8-Fluoro-3-iodoquinoline lies in its orthogonal, site-specific halogenation pattern, which provides a unique and non-redundant reactivity profile . Simply substituting this scaffold with, for example, 8-fluoroquinoline (CAS 394-68-3) eliminates the crucial iodine-based cross-coupling handle at the C3 position, severely limiting the compound's utility as a building block for complex molecule construction . Conversely, employing a 3-iodoquinoline analog without the C8-fluoro group would remove the potential for beneficial pharmacokinetic and electronic modulations, such as enhanced metabolic stability or altered binding affinity, that the fluorine atom confers . This precise dual-substitution pattern is therefore not interchangeable and is a key differentiator for specific research applications, as detailed in the quantitative evidence below.

Quantitative Evidence: How 8-Fluoro-3-iodoquinoline (CAS 866782-59-4) Compares to Its Closest Analogs


Differential Reactivity in Cross-Coupling Reactions: Iodine at C3 vs. Fluorine at C8

The presence of an iodine atom at the 3-position of the quinoline ring confers a significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the fluorine atom at the 8-position . This is a fundamental principle of organohalide reactivity where C-I bonds are substantially weaker and more reactive towards oxidative addition than C-F bonds. In a comparative synthetic context, 8-fluoro-3-iodoquinoline can undergo selective Suzuki-Miyaura or Sonogashira couplings at the C3 position, a reactivity not present in analogs like 8-fluoroquinoline (which lacks the iodine handle) or 3-fluoroquinoline (where the C-F bond is inert under typical cross-coupling conditions) . This enables the modular and regioselective construction of diverse molecular libraries.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Enhanced Lipophilicity: Impact of C8-Fluorine Substitution on Predicted LogP

Fluorine substitution is a well-established strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. Predicted LogP values provide a quantifiable basis for comparing the lipophilicity of 8-fluoro-3-iodoquinoline against its non-fluorinated analog, 3-iodoquinoline [1]. The introduction of a single fluorine atom at the 8-position is associated with an increase in LogP from a predicted 2.35 (for 3-iodoquinoline) to 3.47 (for 8-fluoro-3-iodoquinoline) [2]. This increase of over 1.1 Log units signifies a roughly 10-fold greater partition into an organic (lipophilic) phase.

Medicinal Chemistry Pharmacokinetics Physical Organic Chemistry

Proven Synthetic Accessibility and Scalability: A High-Yielding, Scalable Protocol

Unlike many specialized building blocks with low-yielding or capricious syntheses, 8-fluoro-3-iodoquinoline is accessible via a robust, high-yielding, and scalable protocol detailed in patent CN107698503A [1]. The method describes the preparation of 3-iodo-8-fluoroquinoline on a multi-gram scale from 8-fluoroquinoline with a reported isolated yield of 76% and a gas chromatographic purity of >99.8% . This contrasts with older, lower-yielding routes for the 8-fluoroquinoline precursor itself, which could be as low as 20% overall yield [2].

Process Chemistry Synthetic Methodology Scale-up

Potential for Enhanced Metabolic Stability: The Established Role of Fluorine in Bioisosteric Replacement

In medicinal chemistry, strategic fluorination is a widely validated approach to enhance the metabolic stability of drug candidates by blocking sites of cytochrome P450 (CYP) enzyme-mediated oxidation . While direct metabolic data for 8-fluoro-3-iodoquinoline itself is not publicly available, the substitution pattern provides a strong, class-based inference. The C8 position of the quinoline ring is a known site for metabolic oxidation . By replacing the hydrogen atom with fluorine, 8-fluoro-3-iodoquinoline is expected to exhibit significantly improved resistance to oxidative metabolism compared to its non-fluorinated analog, 3-iodoquinoline [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Recommended Scientific Applications for 8-Fluoro-3-iodoquinoline (CAS 866782-59-4) Based on Validated Evidence


Regioselective Cross-Coupling for the Synthesis of Diversified Quinoline Libraries

Utilize 8-fluoro-3-iodoquinoline as a core scaffold for the rapid generation of compound libraries via sequential, site-selective functionalization. The C3-iodo group is highly reactive in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyne substituents while leaving the C8-fluoro group intact for further property modulation or a second, orthogonal coupling step .

Development of Metabolically Stable Drug Candidates Targeting the Central Nervous System (CNS)

The combination of the quinoline core, a privileged structure in medicinal chemistry, with a C8-fluoro substituent creates a scaffold with enhanced lipophilicity (predicted LogP = 3.47) and potential metabolic stability [1]. This profile is highly desirable for developing drug candidates intended to cross the blood-brain barrier. The scaffold can be further elaborated via the C3-iodo handle to tune potency and selectivity for CNS targets while maintaining favorable physicochemical properties .

Synthesis of Advanced Intermediates for Epigenetic Probe Development

The 8-fluoro-3-iodoquinoline core is a direct precursor to the novel TET2 dioxygenase inhibitor scaffold, 8-fluoro-3-iodoquinoline-5-sulfonic acid [2]. This establishes the compound's value in the field of epigenetics. Researchers can use 8-fluoro-3-iodoquinoline to synthesize and explore SAR around this specific inhibitor chemotype, which was discovered via a high-throughput screening campaign, or to develop related analogs targeting other epigenetic enzymes [3].

Scalable Intermediate Supply for Pharmaceutical Process Research

Given the documented, high-yielding synthetic route to 8-fluoro-3-iodoquinoline (76% yield, >99.8% purity) detailed in patent CN107698503A, this compound is a viable intermediate for larger-scale process research [4]. Its reliable and efficient synthesis mitigates supply chain risk, making it a more attractive candidate for early-phase development programs compared to similar building blocks with less robust or lower-yielding preparative methods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-3-iodoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.